

# Application Notes and Protocols for ADX-10061

## Administration in Animal Models

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### Compound of Interest

Compound Name: ADX-10061

Cat. No.: B1665615

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## Introduction

**ADX-10061**, also known as NNC 01-0687, is a selective and potent dopamine D1 receptor antagonist.<sup>[1][2]</sup> It was investigated for the treatment of schizophrenia, substance-related disorders including smoking cessation, and sleep disorders.<sup>[1]</sup> Developed by Addex Pharmaceuticals, the compound's clinical development was discontinued in 2007 due to a lack of efficacy in Phase II trials for smoking cessation. Despite its discontinuation for clinical use, **ADX-10061** remains a valuable tool for preclinical research aimed at understanding the role of the dopamine D1 receptor in various physiological and pathological processes.

These application notes provide a summary of the available information on the administration of **ADX-10061** in animal models, including its mechanism of action, pharmacokinetic properties, and protocols for in vivo studies.

## Mechanism of Action

**ADX-10061** is a benzazepine derivative that acts as a selective antagonist at the dopamine D1 receptor.<sup>[1]</sup> Activation of the D1 receptor is implicated in reward-seeking behaviors and cue-induced cravings, which are fundamental mechanisms in nicotine addiction. By blocking the D1 receptor, **ADX-10061** was hypothesized to reduce the rewarding effects of stimuli associated with addictive behaviors.<sup>[1]</sup> The compound exhibits high affinity for the D1 receptor, with lower affinity for the D2 receptor and other neurotransmitter receptors, such as the 5-HT<sub>2</sub> receptor.<sup>[1]</sup>

## Quantitative Data Summary

While comprehensive preclinical data for **ADX-10061** is not extensively published, the following tables summarize the available in vitro binding affinities and human pharmacokinetic data, which can inform the design of animal studies.

Table 1: In Vitro Receptor Binding Profile of **ADX-10061** (NNC-687)

Receptor/Transporter	Binding Affinity (K <sub>i</sub> , nM)
Dopamine D1 Receptor	Low nanomolar to picomolar
Dopamine D2 Receptor	Micromolar range
5-HT <sub>2</sub> Receptor	Low affinity
Other Receptors/Transporters	Very low affinity

Source: Andersen PH, et al. Eur J Pharmacol. 1992.[\[1\]](#)

Table 2: Human Pharmacokinetic Parameters of **ADX-10061** (NNC 01-0687) after Oral Administration

Parameter	Value
Time to Maximum Plasma Concentration (t <sub>max</sub> )	0.5 - 1 hour
Apparent Elimination Half-life (t <sub>1/2</sub> )	3 - 4 hours
Dose Proportionality (AUC & C <sub>max</sub> )	Linear
Effect of Food on C <sub>max</sub>	Reduced by 50-60%
Effect of Food on t <sub>max</sub>	Increased to 3 hours
Effect of Food on AUC	No change
Accumulation (Multiple Dosing)	None observed

Source: Skrumsager BK, et al. Psychopharmacology (Berl). 1995.[\[3\]](#)

## Experimental Protocols

Based on the available literature, the following are generalized protocols for the administration of **ADX-10061** in rodent models for behavioral and pharmacokinetic studies.

### Protocol 1: Evaluation of Antipsychotic-like Activity in a Rodent Model of Dopamine Hyperactivity

**Animal Model:** Unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats. This model is used to assess the ability of a compound to block D1 receptor-mediated rotational behavior, which is predictive of antipsychotic activity.

Materials:

- **ADX-10061** (NNC-687)
- Vehicle (e.g., saline, distilled water, or a specific formulation as determined by solubility)
- D1 receptor agonist (e.g., SKF 38393)
- 6-OHDA-lesioned rats
- Rotational activity monitoring system

Procedure:

- **Animal Acclimatization:** House the 6-OHDA-lesioned rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
- **Drug Preparation:** Dissolve or suspend **ADX-10061** in the chosen vehicle at the desired concentrations.
- **Administration:**
  - Administer **ADX-10061** via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). Dose ranges should be determined based on preliminary dose-finding studies.
  - The timing of administration should be based on the expected  $t_{max}$  of the compound.

- Behavioral Testing:
  - Following the appropriate pre-treatment time with **ADX-10061**, administer a D1 receptor agonist (e.g., SKF 38393) to induce rotational behavior.
  - Immediately place the animals in the rotational activity monitoring chambers.
  - Record the number of full contralateral rotations for a defined period (e.g., 60-90 minutes).
- Data Analysis:
  - Compare the number of rotations in the **ADX-10061**-treated groups to the vehicle-treated control group.
  - A significant reduction in rotations indicates D1 receptor antagonist activity.

## Protocol 2: Pharmacokinetic Profiling in Rats

Animal Model: Male Sprague-Dawley or Wistar rats with jugular vein cannulation for serial blood sampling.

Materials:

- **ADX-10061** (NNC-687)
- Vehicle for intravenous (i.v.) and oral (p.o.) administration
- Cannulated rats
- Blood collection tubes (e.g., with anticoagulant)
- Centrifuge
- Analytical equipment for drug quantification (e.g., LC-MS/MS)

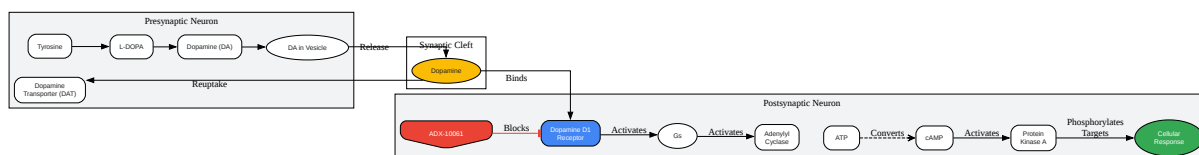
Procedure:

- Animal Preparation: Use rats fitted with jugular vein cannulas for ease of blood collection. Fast the animals overnight before dosing.

- Drug Preparation: Prepare dosing solutions of **ADX-10061** in appropriate vehicles for both i.v. and p.o. administration.
- Administration:
  - Intravenous: Administer a single bolus dose of **ADX-10061** via the tail vein or a separate cannula.
  - Oral: Administer a single dose via oral gavage.
- Blood Sampling:
  - Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
  - Process the blood samples to obtain plasma and store at -80°C until analysis.
- Sample Analysis:
  - Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of **ADX-10061** in plasma.
  - Analyze the plasma samples to determine the concentration of **ADX-10061** at each time point.
- Pharmacokinetic Analysis:
  - Use pharmacokinetic software to calculate key parameters such as C<sub>max</sub>, t<sub>max</sub>, AUC, t<sub>1/2</sub>, clearance, and volume of distribution.
  - For oral administration, calculate the absolute bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.

## Visualizations

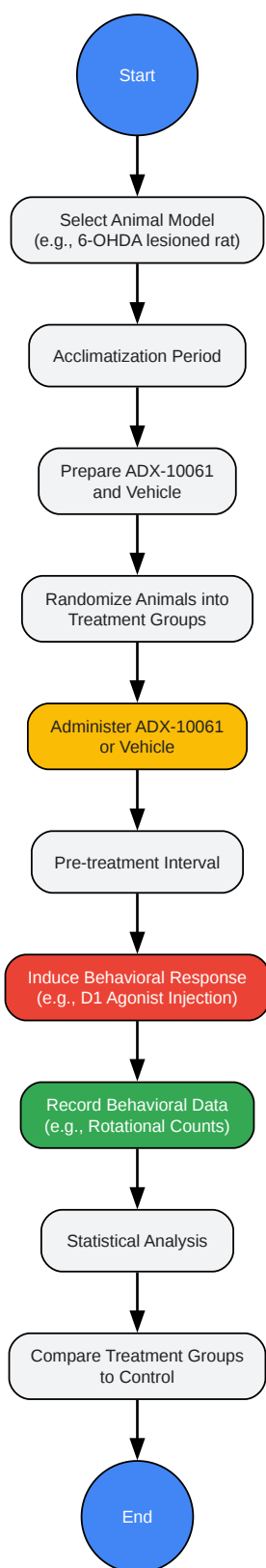
# Signaling Pathway of Dopamine D1 Receptor Antagonism



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Caption: Dopamine D1 receptor signaling and the antagonistic action of **ADX-10061**.

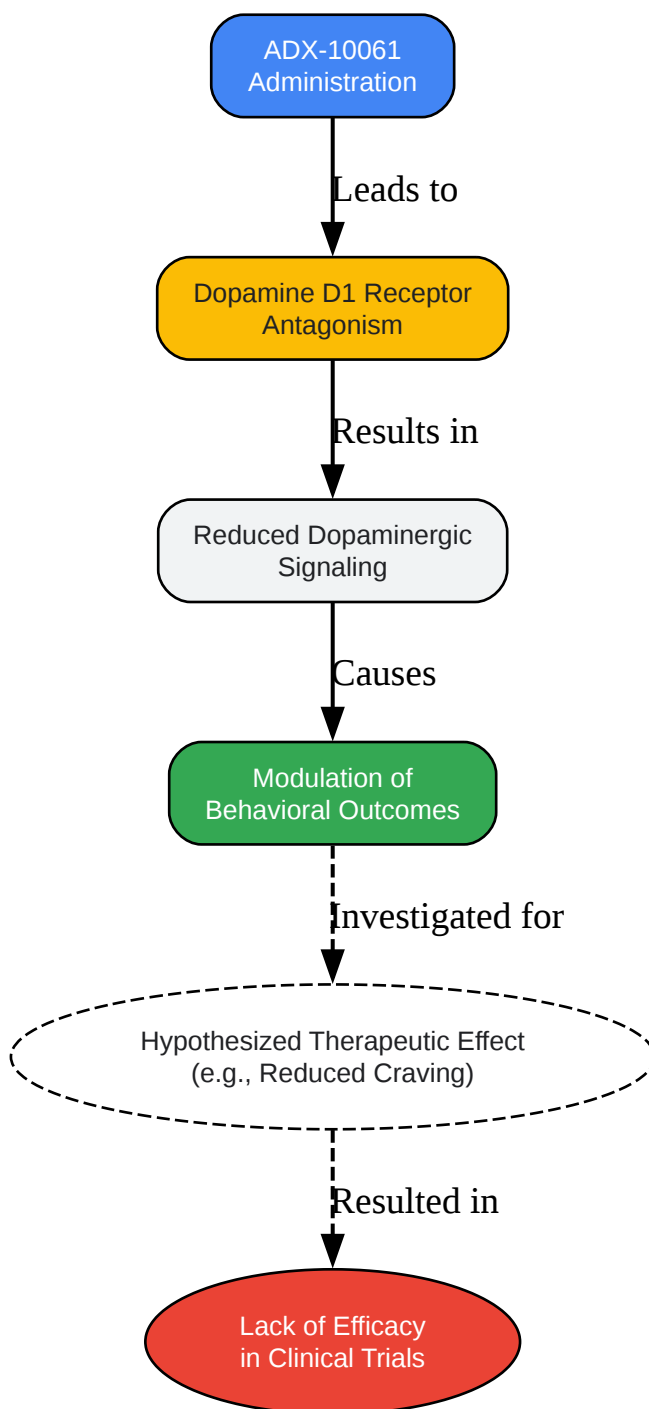
## Experimental Workflow for In Vivo Behavioral Assessment



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Caption: Workflow for assessing the in vivo behavioral effects of **ADX-10061**.

## Logical Relationship of ADX-10061 Administration and Outcome



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Caption: Logical flow from **ADX-10061** administration to its ultimate clinical outcome.



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## References

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